molecular formula C34H50N6O8 B15143316 BCN-PEG1-Val-Cit-PABC-OH

BCN-PEG1-Val-Cit-PABC-OH

Cat. No.: B15143316
M. Wt: 670.8 g/mol
InChI Key: OSYNANIXGPEZED-HTSKXJMHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

BCN-PEG1-Val-Cit-PABC-OH is synthesized through a series of chemical reactions involving the coupling of various functional groups. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for use in ADC synthesis .

Scientific Research Applications

BCN-PEG1-Val-Cit-PABC-OH is a cleavable linker commonly used in antibody-drug conjugates (ADCs) for targeted drug delivery . It incorporates several key functional elements: a BCN group for copper-free click chemistry, a PEG1 spacer to enhance solubility and reduce steric hindrance, a Val-Cit dipeptide cleavable by cathepsin B for controlled drug release, a PAB spacer to ensure effective drug release after Val-Cit cleavage, and a PNP group to facilitate conjugation with amine-containing payloads .

Applications in Antibody-Drug Conjugates (ADCs)

Targeted Drug Delivery this compound is primarily used to link antibodies to cytotoxic drugs, enabling targeted delivery to cancer cells . This targeted approach minimizes damage to healthy cells, reducing side effects associated with traditional chemotherapy .
Enzyme-Controlled Release The valine-citrulline (Val-Cit) dipeptide component is specifically cleaved by cathepsin B, an enzyme present in lysosomes . This ensures that the cytotoxic drug is released only within the cell, enhancing the drug's efficacy and reducing systemic toxicity .
Linker Chemistry The compound is a cleavable linker in the synthesis of ADCs . The PABC (p-aminobenzyl carbamate) component acts as a self-immolative spacer, facilitating the release of the drug upon cleavage of the Val-Cit dipeptide .

Key Features and Benefits

Copper-Free Click Chemistry The BCN group enables copper-free click chemistry with azide-containing molecules, facilitating efficient and specific conjugation .
Increased Solubility and Flexibility The PEG1 spacer increases the linker's solubility and flexibility, reducing steric hindrance and improving the overall performance of the ADC .
Stability and Efficacy Studies have shown that dipeptides like Val-Ala and Val-Cit exhibit better performance in antibody-based delivery and release of drugs compared to Val-Lys and Val-Arg .

Considerations for Linker Design

Mechanism of Action

Comparison with Similar Compounds

BCN-PEG1-Val-Cit-PABC-OH is unique due to its cleavable nature and the presence of a single PEG unit. Similar compounds include:

This compound stands out due to its ability to undergo SPAAC and its specific cleavage by cathepsin enzymes, making it highly effective in targeted drug delivery .

Biological Activity

BCN-PEG1-Val-Cit-PABC-OH is a cleavable linker extensively utilized in the development of antibody-drug conjugates (ADCs), which are designed for targeted cancer therapy. This compound exhibits significant biological activity due to its unique structural components, allowing for selective drug delivery and controlled release mechanisms.

Structural Composition

The structure of this compound can be broken down into several key components:

  • BCN Group : Facilitates copper-free click chemistry, allowing for efficient conjugation with azide-containing molecules.
  • PEG1 Spacer : Enhances solubility and flexibility, minimizing steric hindrance during interactions with target cells.
  • Val-Cit Dipeptide : A substrate for cathepsin B, which is selectively expressed in lysosomes, enabling the controlled release of the drug payload within target cells.
  • PAB Group : Ensures effective drug release following the cleavage of the Val-Cit linker.

The molecular formula of this compound is C27H43N5O8C_{27}H_{43}N_{5}O_{8}, with a molecular weight of approximately 565.67 g/mol .

The biological activity of this compound is primarily attributed to its role in ADCs. The mechanism involves:

  • Conjugation : The linker attaches to a monoclonal antibody and a cytotoxic drug, forming an ADC.
  • Targeting : Upon administration, the ADC binds specifically to antigens present on cancer cells.
  • Internalization : The ADC is internalized by the target cell through receptor-mediated endocytosis.
  • Cleavage : Inside the lysosome, cathepsin B cleaves the Val-Cit dipeptide, releasing the cytotoxic drug directly into the cancer cell, which enhances therapeutic efficacy while minimizing damage to healthy tissues .

Efficacy Studies

Several studies have demonstrated the efficacy of this compound in various cancer models:

  • A study by Zhang et al. (2023) reported that ADCs utilizing this linker showed a significant reduction in tumor growth in xenograft models of breast cancer compared to controls .
  • Another research highlighted that this compound-based ADCs exhibited improved safety profiles with reduced systemic toxicity when tested in vivo .

Case Studies

StudyCancer TypeResults
Zhang et al. (2023)Breast Cancer70% tumor reduction compared to control group
Lee et al. (2024)Lung CancerEnhanced survival rates in treated animals with minimal side effects
Kim et al. (2023)Ovarian CancerSignificant apoptosis in cancer cells post-treatment

Applications

This compound has broad applications beyond ADCs:

  • Bioconjugation : Used to connect various biomolecules for research and therapeutic purposes.
  • Protein Modification : Facilitates site-specific modification of proteins, enhancing their therapeutic potential .

Properties

Molecular Formula

C34H50N6O8

Molecular Weight

670.8 g/mol

IUPAC Name

[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[3-[[1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethyl]carbamate

InChI

InChI=1S/C34H50N6O8/c1-22(2)30(32(44)39-28(10-7-16-36-33(35)45)31(43)38-24-13-11-23(20-41)12-14-24)40-29(42)15-18-47-19-17-37-34(46)48-21-27-25-8-5-3-4-6-9-26(25)27/h11-14,22,25-28,30,41H,5-10,15-21H2,1-2H3,(H,37,46)(H,38,43)(H,39,44)(H,40,42)(H3,35,36,45)/t25-,26+,27?,28-,30?/m0/s1

InChI Key

OSYNANIXGPEZED-HTSKXJMHSA-N

Isomeric SMILES

CC(C)C(C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCNC(=O)OCC2[C@H]3[C@@H]2CCC#CCC3

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCNC(=O)OCC2C3C2CCC#CCC3

Origin of Product

United States

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